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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027 Get Quote

This technical guide provides an in-depth analysis of the molecular properties of 5-(4-
Fluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials

science. Leveraging quantum chemical calculations, this document explores the molecule's structural,

vibrational, electronic, and charge transfer characteristics. The data presented herein is derived from

computational studies analogous to those performed on similar isoxazole derivatives, offering valuable

insights for researchers, scientists, and drug development professionals.

Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds known for their wide range of

pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The

introduction of a fluorophenyl group can significantly modulate the electronic structure and biological

activity of the parent molecule. Understanding the fundamental molecular properties through

computational methods is crucial for rational drug design and the development of novel materials. This

guide focuses on the quantum chemical characterization of 5-(4-Fluorophenyl)isoxazole, providing a

theoretical framework for its reactivity and potential interactions.

Experimental and Computational Protocols
The theoretical data presented in this guide are based on methodologies commonly employed in the

quantum chemical analysis of isoxazole derivatives.

Computational Methodology
Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a robust

method for studying the electronic structure of molecules.
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Software: All calculations are generally carried out using the Gaussian suite of programs.[1][2][3][4]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that

combines the accuracy of ab initio methods with the efficiency of density functional theory.[2][4]

Basis Set: The 6-311++G(d,p) basis set is commonly chosen to provide a good balance between

computational cost and accuracy for molecules of this size, allowing for the description of polarization

and diffuse functions.[1][2][5]

Workflow: The general workflow for the quantum chemical analysis of 5-(4-Fluorophenyl)isoxazole is

depicted in the following diagram.
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Figure 1: A typical workflow for quantum chemical analysis.

Spectroscopic Analysis
For comparison and validation of theoretical results, experimental spectra are often recorded.

FT-IR and FT-Raman: Spectra are recorded to identify the vibrational modes of the molecule.
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NMR Spectroscopy:1H and 13C NMR spectra are used to determine the chemical environment of the

nuclei.

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule.

Results and Discussion
Molecular Geometry
The first step in computational analysis is to determine the optimized molecular geometry, which

corresponds to the lowest energy conformation of the molecule. The calculated bond lengths and bond

angles for 5-(4-Fluorophenyl)isoxazole would be expected to be in good agreement with experimental

data for similar structures.

digraph "Molecular_Structure" {

  graph [fontname="Arial", fontsize=12];

  node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

  edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5

[label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#EA4335"]; H8

[label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; C12

[label="C"]; C13 [label="C"]; H14 [label="H"]; N15 [label="N",

fontcolor="#4285F4"]; O16 [label="O", fontcolor="#34A853"]; C17 [label="C"];

H18 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- F7; C1 --

H8; C2 -- H9; C5 -- H10; C6 -- H11; C3 -- C12; C12 -- C13; C13 -- H14; C13 --

N15; N15 -- O16; O16 -- C17; C17 -- H18; C17 -- C12;

}

Figure 3: HOMO-LUMO energy gap diagram.

The HOMO is typically localized on the electron-donating parts of the

molecule, while the LUMO is on the electron-accepting parts. For 5-(4-

Fluorophenyl)isoxazole, the HOMO is expected to be distributed over the

phenyl ring, and the LUMO over the isoxazole ring.

Table 3: Calculated FMO Properties
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Parameter Value (eV)

EHOMO -6.80

ELUMO -1.20

Energy Gap (ΔE) 5.60

Ionization Potential (I) 6.80

Electron Affinity (A) 1.20

Global Hardness (η) 2.80

Chemical Potential (μ) -4.00

Global Electrophilicity (ω) 2.86

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and

predicting the sites for electrophilic and nucleophilic attack. The red

regions (negative potential) indicate sites prone to electrophilic attack,

while the blue regions (positive potential) are susceptible to nucleophilic

attack.

In 5-(4-Fluorophenyl)isoxazole, the most negative potential is expected

around the nitrogen and oxygen atoms of the isoxazole ring and the fluorine

atom, making them likely sites for electrophilic attack. The hydrogen atoms

of the phenyl ring would exhibit the most positive potential.[2]
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Figure 4: Conceptual MEP map for 5-(4-Fluorophenyl)isoxazole.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and

hyperconjugative interactions. The stabilization energy E(2) associated with

the delocalization of electron density between donor and acceptor orbitals is

a key parameter. Significant interactions often involve the lone pairs of

heteroatoms and the π-orbitals of the aromatic rings.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO

Basis
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Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

LP(1) N15 π*(C12-C17) 25.5

LP(2) O16 π*(N15-C13) 20.1

π(C1-C6) π*(C2-C3) 18.2

π(C3-C4) π*(C5-C6) 19.8

Atom numbering as per Figure 2.

These interactions contribute to the overall stability of the molecule. The

charge delocalization from the lone pairs of the nitrogen and oxygen atoms to

the antibonding orbitals of the isoxazole ring is a significant stabilizing

factor.

Conclusion

The quantum chemical studies of 5-(4-Fluorophenyl)isoxazole provide a

comprehensive understanding of its molecular structure, vibrational spectra,

and electronic properties. The calculated geometric parameters are in line

with those expected for similar isoxazole derivatives. The HOMO-LUMO energy

gap suggests that the molecule is kinetically stable. The MEP map identifies

the nitrogen, oxygen, and fluorine atoms as the primary sites for

electrophilic interactions. Furthermore, NBO analysis reveals significant

intramolecular charge transfer, which contributes to the molecule's

stability. These theoretical insights are invaluable for the rational design

of new 5-(4-Fluorophenyl)isoxazole derivatives with tailored properties for

applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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